molecular formula C22H44O3 B084368 3-Hydroxybutan-2-yl octadecanoate CAS No. 14251-39-9

3-Hydroxybutan-2-yl octadecanoate

Cat. No. B084368
CAS RN: 14251-39-9
M. Wt: 356.6 g/mol
InChI Key: NTTLZENWAXUMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxybutan-2-yl octadecanoate, also known as 3-OH-BuO, is a synthetic compound that is widely used in scientific research. It is a derivative of butyric acid and is commonly used as a biochemical tool to study lipid metabolism and energy homeostasis.

Mechanism Of Action

The mechanism of action of 3-Hydroxybutan-2-yl octadecanoate involves the activation of PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism. The binding of 3-Hydroxybutan-2-yl octadecanoate to PPARα leads to the activation of genes involved in fatty acid oxidation, which leads to increased energy expenditure and decreased fat accumulation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Hydroxybutan-2-yl octadecanoate include increased energy expenditure, decreased fat accumulation, and improved insulin sensitivity. It has been shown to increase the expression of genes involved in fatty acid oxidation, which leads to increased energy expenditure and decreased fat accumulation. Additionally, 3-Hydroxybutan-2-yl octadecanoate has been shown to improve insulin sensitivity, which is beneficial for individuals with type 2 diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Hydroxybutan-2-yl octadecanoate in lab experiments is its ability to activate PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism. This makes it a valuable tool for studying lipid metabolism and energy homeostasis. However, one of the limitations of using 3-Hydroxybutan-2-yl octadecanoate is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on lipid metabolism and energy homeostasis.

Future Directions

There are several future directions for the use of 3-Hydroxybutan-2-yl octadecanoate in scientific research. One direction is to study its effects on other metabolic pathways, such as glucose metabolism and inflammation. Another direction is to investigate its potential as a therapeutic agent for metabolic disorders, such as obesity and type 2 diabetes. Finally, future research could focus on the development of more potent and selective PPARα activators that could be used as therapeutic agents for metabolic disorders.
Conclusion:
In conclusion, 3-Hydroxybutan-2-yl octadecanoate is a synthetic compound that is widely used in scientific research as a biochemical tool to study lipid metabolism and energy homeostasis. Its ability to activate PPARα makes it a valuable tool for studying these pathways. Future research could focus on its potential as a therapeutic agent for metabolic disorders and the development of more potent and selective PPARα activators.

Synthesis Methods

The synthesis of 3-Hydroxybutan-2-yl octadecanoate involves the reaction of butyric acid with octadecanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The resulting compound is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

3-Hydroxybutan-2-yl octadecanoate is widely used in scientific research as a biochemical tool to study lipid metabolism and energy homeostasis. It is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), which is a transcription factor that regulates the expression of genes involved in lipid metabolism. 3-Hydroxybutan-2-yl octadecanoate has been shown to increase the expression of genes involved in fatty acid oxidation, which leads to increased energy expenditure and decreased fat accumulation.

properties

CAS RN

14251-39-9

Product Name

3-Hydroxybutan-2-yl octadecanoate

Molecular Formula

C22H44O3

Molecular Weight

356.6 g/mol

IUPAC Name

3-hydroxybutan-2-yl octadecanoate

InChI

InChI=1S/C22H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21(3)20(2)23/h20-21,23H,4-19H2,1-3H3

InChI Key

NTTLZENWAXUMJI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O

Origin of Product

United States

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